molecular formula C23H30N2O2 B11483486 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole

Cat. No.: B11483486
M. Wt: 366.5 g/mol
InChI Key: KIKWLYDAMJROQK-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both benzimidazole and phenoxy groups

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(methoxymethyl)-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C23H30N2O2/c1-17(2)19-12-11-18(3)15-22(19)27-14-8-7-13-25-21-10-6-5-9-20(21)24-23(25)16-26-4/h5-6,9-12,15,17H,7-8,13-14,16H2,1-4H3

InChI Key

KIKWLYDAMJROQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2COC

Origin of Product

United States

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